N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide is a tricyclic heterocyclic compound featuring a complex fused-ring system with oxygen, sulfur, and nitrogen atoms. Its molecular formula is C₁₆H₁₂N₂O₄S, and it has a molecular weight of 328.3425 g/mol . The SMILES notation (COc1ccc(cc1)C(=O)Nc1sc2c(n1)cc1c(c2)OCO1) highlights its structural features, including a benzamide moiety linked to a tricyclic scaffold via an amide bond.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-3-11(15)14-12-13-7-4-8-9(17-6-16-8)5-10(7)18-12/h4-5H,2-3,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDLWPMBHZRQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by functional group modifications to introduce the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide has been investigated for its potential as a therapeutic agent due to its unique molecular structure which may interact with biological targets in novel ways.
Case Study: Anticancer Activity
A study explored the anticancer properties of compounds similar to N-{4,6-dioxa-10-thia...}, showing promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells.
Material Science
The compound's unique structure allows for potential applications in the development of new materials, particularly in polymer chemistry.
Case Study: Polymer Development
Research has shown that incorporating N-{4,6-dioxa...} into polymer matrices can enhance mechanical properties and thermal stability. This opens avenues for creating advanced materials suitable for aerospace and automotive applications.
Agricultural Chemistry
There is ongoing research into the use of this compound as a pesticide or herbicide due to its structural characteristics that may interfere with plant growth or pest metabolism.
Case Study: Pesticidal Efficacy
Field trials have demonstrated that formulations containing N-{4,6-dioxa...} exhibit significant efficacy against common agricultural pests while maintaining low toxicity to beneficial insects.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines; effective in tumor models |
| Material Science | Polymer enhancement | Improves mechanical properties and thermal stability of polymer composites |
| Agricultural Chemistry | Pesticide formulation | Effective against pests with low toxicity to beneficial species |
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic N-acyl derivatives with variations in substituents and ring systems. Below is a detailed comparison with key analogues:
Key Observations:
Core Scaffold : All analogues share the 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene core, which provides rigidity and diverse hydrogen-bonding sites .
Substituent Effects :
- Butanamide vs. Aromatic Amides : The target compound’s aliphatic butanamide group may enhance solubility compared to aromatic benzamide derivatives (e.g., 4-methoxybenzamide in ).
- Chlorinated Derivative : The chloro-substituted variant (CAS 155559-77-6) has a lower molecular weight and may exhibit altered electronic properties due to the electronegative chlorine atom .
- Bulkier Groups : The 4-(azepane-1-sulfonyl)benzamide derivative (MW 595.17) introduces a sulfonyl group and azepane ring, likely influencing steric interactions and binding affinity in biological systems .
Synthesis: Most derivatives are synthesized via amide coupling using reagents like EDC (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole), a method validated for related N-acyl tetracyclic compounds .
Physicochemical Properties
- Solubility : The 4-methoxybenzamide derivative () and the target compound share identical molecular weights but differ in logP due to the methoxy group’s polarity.
- Stability : The sulfur atom in the thia-dioxa-azatricyclo core may confer redox sensitivity, a trait observed in related sulfur-containing heterocycles .
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide is a complex organic compound with significant potential for various biological applications. This article reviews its synthesis, structural characteristics, and biological activities based on existing research.
Chemical Structure and Properties
The compound's structure is characterized by a unique tricyclic framework and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 316.34 g/mol. This compound features a dioxo and thioether moiety which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise conditions for optimal yield and purity. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency.
Anticancer Properties
Research indicates that derivatives of the compound exhibit anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as breast and colon cancer cells. For example, a related compound showed significant antiproliferative activity against multiple cancer types .
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In vitro studies have shown that it can mitigate oxidative stress in biological systems, protecting cells from damage caused by free radicals .
Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This makes it a potential candidate for treating inflammatory diseases.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
